molecular formula C15H8F2N4S B286934 3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286934
M. Wt: 314.3 g/mol
InChI Key: NDQXCWYXXTWQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and proteasome. Moreover, it has been reported to bind to the adenosine A1 receptor and the GABA-A receptor.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. Moreover, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been reported to exhibit antifungal activity by inhibiting the growth of Candida albicans.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards various molecular targets. Moreover, the compound has good solubility in various solvents, which makes it easy to handle in lab experiments. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research on 3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to explore the potential of this compound in the treatment of other diseases such as neurodegenerative diseases and metabolic disorders. Moreover, the development of more efficient and cost-effective synthesis methods for this compound can also be a future direction. Additionally, the exploration of the structure-activity relationship of this compound can provide insights into the design of more potent and selective analogs.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-(3-fluorophenyl)-1,2,4-triazole and 4-fluorobenzenethiol in the presence of a catalyst such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the target compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has been reported to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit antibacterial and antifungal activity.

properties

Molecular Formula

C15H8F2N4S

Molecular Weight

314.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F2N4S/c16-11-6-4-9(5-7-11)14-20-21-13(18-19-15(21)22-14)10-2-1-3-12(17)8-10/h1-8H

InChI Key

NDQXCWYXXTWQHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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